Backbone Dihedral Angle Constraint: 3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid vs. Fmoc-Pro-OH Conformational Pre-organization
The 3-azabicyclo[3.1.0]hexane-6-carboxylic acid scaffold restricts backbone dihedral angles to phi ≈ −70° and psi ≈ +131° in oligomeric residues, as determined by NOE NMR and molecular modeling [1]. In contrast, standard Fmoc-Pro-OH constrains phi to approximately −75° via the pyrrolidine ring but leaves psi conformationally unrestricted (typically sampling a broad range between +120° and +160°). The resulting difference in psi variance is > 40° in accessible conformational space. This means peptides incorporating the target compound achieve a ~2-fold narrower psi distribution, translating into higher population of the PPII helical conformer in solution (≥ 80% by NMR integration vs. ~50–60% for Fmoc-Pro-containing oligomers under identical conditions) [1].
| Evidence Dimension | Backbone dihedral angle constraint (phi/psi) |
|---|---|
| Target Compound Data | phi ≈ −70°, psi ≈ +131° (± 5°); chi1 ≈ −57°, chi2 ≈ −158° |
| Comparator Or Baseline | Fmoc-Pro-OH: phi ≈ −75° (constrained); psi unrestrained, populates ~120°–160° |
| Quantified Difference | Psi variance reduced by >40°; PPII conformer population elevated from ~50–60% to ≥80% in oligomers |
| Conditions | NMR (NOE, coupling constants) and molecular modeling in CDCl₃ and D₂O; dimeric/trimeric oligomers on Wang resin |
Why This Matters
Procurement selection of the 6-carboxylic acid regioisomer is justified when rigid PPII helix mimicry is required for target engagement; the flexible psi angle of Fmoc-Pro-OH undermines conformational homogeneity and can reduce binding affinity in structured peptide epitopes.
- [1] Mamai A, et al. Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system. J Org Chem. 2001;66(2):455-460. doi:10.1021/jo001201o. View Source
